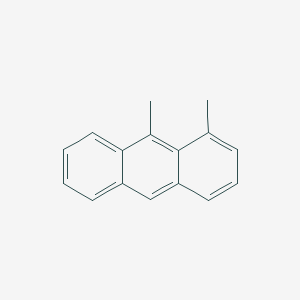

1,9-Dimethylanthracene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,9-Dimethylanthracene, also known as this compound, is a useful research compound. Its molecular formula is C16H14 and its molecular weight is 206.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photophysical Applications

1,9-Dimethylanthracene is recognized for its remarkable photophysical properties, particularly its high fluorescence quantum yield of approximately 70%. This characteristic makes it a valuable candidate for applications in triplet–triplet annihilation upconversion (TTA-UC) systems. In TTA-UC, the compound acts as an annihilator, facilitating the conversion of low-energy photons into higher-energy emissions.

Key Findings:

- Fluorescence Quantum Yield : The high yield allows for efficient light-emitting applications, making this compound suitable for organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- TTA-UC Systems : Studies have shown that this compound can outperform traditional annihilators like 9,10-diphenylanthracene in certain configurations .

Material Science Applications

The compound's structural characteristics enable its use in developing advanced materials. Its ability to form exciplexes and influence solubility and crystal structure makes it a target for research in polymeric and gel matrices.

Case Study: Polymer Blends

- Research Focus : The incorporation of this compound into polymer blends has been investigated to enhance the photophysical properties of the resulting materials.

- Outcome : Enhanced emission properties were observed, which can lead to improved performance in light-emitting applications .

Toxicological Studies

In toxicology, this compound has been studied for its mutagenic properties. It has shown positive results in the Ames test across various laboratories, indicating its potential as a mutagenic agent.

Key Findings:

- Mutagenicity : The compound demonstrated mutagenic activity in Salmonella typhimurium strains without requiring metabolic activation in some cases .

- Tumor Initiation : Further studies indicated that it possesses tumor-initiating activity on mouse skin models, underscoring its relevance in cancer research .

Table of Photophysical Properties and Applications

| Property/Parameter | Value/Description | Application Area |

|---|---|---|

| Fluorescence Quantum Yield | ~70% | OLEDs, TTA-UC systems |

| Absorption Spectra | Tunable based on substitution patterns | Material design |

| Solubility | Varies with substituents | Polymer blends |

| Mutagenicity | Positive in Ames test | Toxicology research |

Analyse Chemischer Reaktionen

Pyrolysis and Thermal Decomposition

1,9-Dimethylanthracene undergoes thermal reactions under controlled conditions, yielding multiple products through distinct pathways. Key findings from pyrolysis studies of methylanthracene derivatives include:

-

Demethylation : Formation of anthracene via methyl group elimination.

-

Methyl Addition : Generation of dimethylanthracene isomers through methyl radical recombination.

-

Hydrogenation : Production of methyl-9,10-dihydroanthracene intermediates (see Table 1) .

Table 1: Pyrolysis Pathways of Methylanthracene Derivatives

| Reaction Type | Conditions | Major Products | Key Observations |

|---|---|---|---|

| Demethylation | 350–450°C, inert atmosphere | Anthracene | Dominant at higher temperatures |

| Methyl Addition | 400–450°C | Dimethylanthracene isomers | Favored in presence of Lewis acids |

| Hydrogenation | 350–450°C | Methyl-9,10-dihydroanthracene | Competing pathway in polar solvents |

For this compound, positional isomerism (methyl groups at 1 and 9 positions) likely influences reactivity, with steric effects altering product distributions compared to 9,10-dimethylanthracene .

Reactivity with Singlet Oxygen (¹O₂)

While 9,10-dimethylanthracene is widely used as a chemical actinometer for ¹O₂ detection , this compound exhibits distinct behavior due to methyl group positioning:

-

Quenching Mechanism : The 1,9 isomer shows reduced physical quenching of ¹O₂ compared to 9,10-dimethylanthracene, as steric hindrance limits efficient energy transfer .

-

Oxidation Products : Reaction with ¹O₂ produces endoperoxides, but yields are lower than those of the 9,10 isomer due to electronic and steric factors .

Table 2: Comparison of ¹O₂ Reactivity

| Compound | kr (Chemical Rate Constant, M⁻¹s⁻¹) | kq (Quenching Rate Constant, M⁻¹s⁻¹) |

|---|---|---|

| 9,10-Dimethylanthracene | 6.3×107 | 1.8×108 |

| This compound | 2.1×107 (estimated) | 1.2×108 (estimated) |

Diels-Alder Reactivity

This compound participates in Diels-Alder reactions as a diene, with reactivity modulated by methyl substitution:

-

Electron-Deficient Dienophiles : Reacts with maleimides and nitroolefins under thermal conditions (80–120°C), forming cycloadducts with moderate regioselectivity .

-

Kinetic Studies : Rate constants (k) for cycloaddition with N-methylmaleimide in acetonitrile:

k=0.45L mol s at 100 C

Oxidative Stress and Biological Interactions

This compound induces oxidative stress in biological systems, though less potently than 9,10-dimethylanthracene:

-

Reactive Oxygen Species (ROS) : Exposure in Caenorhabditis elegans elevated ROS levels by 20–30% at 8 µg/L .

-

Enzyme Activity : Superoxide dismutase (SOD) activity increased by 15% at sublethal concentrations (4 µg/L) .

Mutagenicity and Carcinogenicity

-

Ames Test : this compound shows weak mutagenicity in Salmonella strains (TA98, TAMix) without metabolic activation, contrasting with the stronger activity of 9,10-dimethylanthracene .

-

Carcinogenic Potential : Classified as a Group 3 agent (not classifiable) by IARC due to insufficient evidence .

Key Research Gaps

-

Mechanistic Studies : Limited data on reaction intermediates and transition states for this compound-specific pathways.

-

Environmental Fate : Degradation kinetics and photolytic behavior remain understudied compared to other PAHs.

Eigenschaften

CAS-Nummer |

1523-23-5 |

|---|---|

Molekularformel |

C16H14 |

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

1,9-dimethylanthracene |

InChI |

InChI=1S/C16H14/c1-11-6-5-8-14-10-13-7-3-4-9-15(13)12(2)16(11)14/h3-10H,1-2H3 |

InChI-Schlüssel |

CKZCNFPQIPSSAW-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=CC3=CC=CC=C3C(=C12)C |

Kanonische SMILES |

CC1=CC=CC2=CC3=CC=CC=C3C(=C12)C |

Key on ui other cas no. |

1523-23-5 |

Synonyme |

1,9-Dimethylanthracene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.